Home > Products > Screening Compounds P97968 > 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one - 2417-17-6

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2950550
CAS Number: 2417-17-6
Molecular Formula: C5H7N3O
Molecular Weight: 125.131
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. [] It was developed through a series of scaffold optimizations starting from a pyrazolopyrimidinone series, which led to pyrazolopyrazines and finally the pyrimidinone series. IACS-15414 effectively suppresses the MAPK pathway signaling and tumor growth in RTK-activated and KRAS mutant xenograft models. []

Relevance: While the core structure differs, IACS-15414 shares the presence of a 3,4-dihydropyrimidin-4-one ring system with 2-amino-3-methyl-3,4-dihydropyrimidin-4-one. Both compounds belong to the broader class of pyrimidinones and display biological activity, highlighting the importance of this scaffold in medicinal chemistry. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of various 3,4-dihydropyrimidin-2(1H)-one derivatives. It is typically synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, a β-keto ester, and urea. []

Relevance: This compound serves as a direct precursor to various 3,4-dihydropyrimidin-2(1H)-one analogs. The presence of the 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine core links it structurally to 2-amino-3-methyl-3,4-dihydropyrimidin-4-one, highlighting their shared synthetic origin and potential biological significance. []

Ethyl 4‐(4′‐heptanoyloxyphenyl)‐6‐methyl‐3,4‐dihydropyrimidin‐2‐one‐5‐carboxylate (H‐DHPM)

Compound Description: H-DHPM is a novel dihydropyrimidinone investigated for its potential as a calcium channel blocker and inhibitor of platelet aggregation. []

Relevance: H-DHPM features the same 3,4-dihydropyrimidin-2-one core structure as 2-amino-3-methyl-3,4-dihydropyrimidin-4-one, and both have a 6-methyl substitution on the pyrimidinone ring. This structural similarity suggests shared chemical properties and potential for similar biological activities. []

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 is a negative allosteric modulator of AMPA receptor desensitization. It demonstrates cognitive-enhancing effects in animal models, improving learning and memory. [, ] Notably, unlike the related compound cyclothiazide, IDRA-21 exhibits low neurotoxicity. []

Relevance: While structurally distinct from 2-amino-3-methyl-3,4-dihydropyrimidin-4-one, IDRA-21 highlights the broader biological relevance of exploring heterocyclic compounds containing a 3,4-dihydro motif. This structural element might contribute to interactions with biological targets, as seen with IDRA-21's modulation of AMPA receptors. [, ]

Overview

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms. This compound is particularly notable for its biological activity and potential applications in medicinal chemistry. It can be synthesized through various methods, with the Biginelli reaction being one of the most common approaches.

Source

The compound can be derived from multiple sources, primarily through synthetic routes involving the condensation of aldehydes, urea, and 1,3-dicarbonyl compounds. The Biginelli reaction serves as a foundational method for synthesizing this compound, often using different catalysts to improve yield and efficiency .

Classification

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one falls under the category of heterocyclic compounds, specifically pyrimidines. Its classification is significant in organic chemistry due to its diverse reactivity and potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:

  1. Biginelli Reaction: This classical method involves a three-component condensation reaction between an aldehyde, urea, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). The reaction typically occurs under acidic conditions and has been modified to enhance yields through various catalytic systems .
  2. Alternative Synthetic Routes: Recent studies have explored other pathways that modify the components of the Biginelli reaction or utilize different nitrogen sources such as 3-amino-1,2,4-triazole or 2-amino benzimidazole . These alternative methods aim to overcome limitations related to substrate specificity and yield.

Technical Details

The synthesis often employs catalysts such as bismuth(III) sulfate or natural materials like granite and quartz to facilitate the reaction under mild conditions. These catalysts can enhance the efficiency of the reaction while maintaining environmental sustainability .

Molecular Structure Analysis

Structure

The molecular structure of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one features a pyrimidine ring with an amino group at position 2 and a methyl group at position 3. The compound can be represented as follows:

Molecular Formula C7H10N4O\text{Molecular Formula C}_7\text{H}_{10}\text{N}_4\text{O}

Data

Key structural data include:

  • Molecular Weight: Approximately 166.18 g/mol
  • Melting Point: Varies depending on purity but generally around 200 °C
  • Solubility: Soluble in polar solvents like water and ethanol.
Chemical Reactions Analysis

Reactions

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one participates in various chemical reactions:

  1. Condensation Reactions: It can react with various electrophiles due to its nucleophilic amino group.
  2. Substitution Reactions: The nitrogen atoms in the pyrimidine ring allow for substitution reactions that can lead to diverse derivatives.
  3. Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.

Technical Details

The reactions are often catalyzed by acids or bases and can be optimized using microwave or ultrasound techniques to improve yields and reduce reaction times .

Mechanism of Action

Process

The mechanism of action for compounds like 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one typically involves:

  1. Enzyme Inhibition: Many derivatives exhibit inhibitory activity against enzymes involved in various biological pathways.
  2. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.

Data

Studies have shown that modifications to the dihydropyrimidine structure can significantly affect biological activity, making it a valuable scaffold in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic centers.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm structural integrity and purity .

Applications

Scientific Uses

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmacologically active compounds.
  2. Antimicrobial Agents: Some derivatives have shown moderate antimicrobial activity .
  3. Biological Studies: Investigated for potential roles in enzyme inhibition and other biochemical pathways.
Introduction to 3,4-Dihydropyrimidinone Scaffolds in Medicinal Chemistry

Historical Context and Discovery of Privileged Dihydropyrimidinone Structures

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, first synthesized via Pietro Biginelli’s multicomponent reaction in 1893, languished in obscurity until the late 20th century when its biological significance became apparent [1] [9]. This scaffold gained "privileged structure" status due to its recurrent presence in diverse pharmacologically active compounds. Notably, marine alkaloids like batzelladine A (a DHPM derivative) demonstrated potent anti-HIV activity by inhibiting gp-120-CD4 binding, while monastrol emerged as a selective mitotic kinesin Eg5 inhibitor, establishing DHPMs as anticancer templates [1] [2]. The intrinsic bioactivity of DHPM derivatives—spanning antiviral, antihypertensive (e.g., SQ 32926), and antitumor (e.g., 5-fluorouracil) applications—triggered systematic exploration of substituent effects [9] [10]. Within this chemical space, 2-amino-3-methyl-3,4-dihydropyrimidin-4-one represents a structurally distinct subclass characterized by an exocyclic 2-amino group and N3-methylation (PubChem CID: 10313133; MW: 125.13 g/mol; SMILES: CN1C(=O)C=CN=C1N) [4] [8]. Its synthesis typically employs Biginelli-type condensations or post-modification of preformed DHPM cores, facilitated by modern catalysts like SO₃H-functionalized ionic liquids [5] [9].

Table 1: Key Structural and Synthetic Features of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

PropertyValue/DescriptorSignificance
Molecular FormulaC₅H₇N₃ODefines elemental composition and MW (125.13 g/mol)
Core Scaffold3,4-Dihydropyrimidin-4-oneEnsures planarity and π-π stacking capability
Key Substituents2-Amino, 3-MethylEnhances H-bond donation and lipophilicity
Synthetic AccessibilityBiginelli modifications or post-functionalizationEnables library synthesis for SAR studies
Bioisostere PotentialXanthine scaffold mimicTargets purinergic receptors with improved selectivity

Structural Significance of 2-Amino-3-methyl Substitution in Bioactive Molecule Design

The 2-amino-3-methyl substitution confers distinct physicochemical and topological advantages over unmodified DHPMs:

  • Enhanced Hydrogen Bonding Capacity: The exocyclic 2-amino group (H-bond donor/acceptor) and carbonyl oxygen (H-bond acceptor) create a complementary pharmacophore for engaging polar residues in target proteins. This is evidenced in TLR4 antagonism, where DHPM derivatives form dual H-bonds with Asp209(TLR4) and Asp99(MD-2) [7].
  • Steric and Electronic Modulation: N3-methylation reduces the amidic character of C4=O, increasing electrophilicity for nucleophilic attack in irreversible enzyme inhibitors. Concurrently, the methyl group introduces steric hindrance, potentially improving selectivity by excluding off-target binding [1] [10].
  • Improved Pharmacokinetic Properties: Methylation at N3 decreases polarity (cLogP ~0.16) compared to unmethylated analogs, enhancing membrane permeability. The 2-amino group retains solubility via protonation, balancing absorption and distribution [4] [8].
  • Conformational Restriction: Quantum mechanical studies indicate the 2-amino group adopts a pseudo-planar conformation relative to the dihydropyrimidinone ring, minimizing energy and stabilizing receptor-bound conformations [4]. These features make this scaffold ideal for targeting kinases (e.g., SHP2), inflammatory mediators (e.g., TLR4), and topoisomerases [3] [6] [7].

Role as a Non-Xanthine Scaffold in Receptor-Targeted Drug Discovery

The 2-amino-3-methyl-DHPM core serves as a bioisostere of xanthines, circumventing historical limitations of caffeine-derived molecules:

  • Mitigation of Xanthine-Associated Toxicity: Unlike xanthines (e.g., theophylline), which non-specifically inhibit phosphodiesterases and adenosine receptors causing cardiovascular/ CNS side effects, the DHPM scaffold exhibits lower affinity for these off-targets. This translates to a broader therapeutic index in preclinical models [1].
  • Tailored Receptor Interactions: The scaffold’s modularity enables precise targeting of non-purine receptors. For example, IACS-15414—a 3-(2,3-dichlorophenyl)-2-methyl-6-substituted DHPM—inhibits SHP2 phosphatase (IC₅₀ < 10 nM) by exploiting a unique allosteric pocket inaccessible to xanthines, suppressing MAPK signaling in KRAS-mutant cancers [3]. Similarly, DHPM-based TLR4 antagonists (e.g., Compound 3 from [7]) suppress LPS-induced TNF-α/IL-6 secretion without adenosine receptor crosstalk.
  • Diverse Therapeutic Applications: Leveraging its non-xanthine pharmacology, this scaffold is engineered for:
  • Oncology: SHP2 inhibitors (e.g., IACS-15414) and TOP2α inhibitors (e.g., DHPM-imidazolidinone hybrids) [3] [6].
  • Immunology: TLR4 antagonists for autoimmune diseases [7].
  • CNS Disorders: Potential α1a-adrenoceptor antagonists (inspired by L-771,688) for benign prostatic hyperplasia [9].

Table 2: Receptor Targeting Profile of 2-Amino-3-methyl-DHPM Derivatives vs. Xanthines

Target Receptor/EnzymeXanthine Activity2-Amino-3-methyl-DHPM ActivityTherapeutic Advantage
Phosphodiesterase (PDE)Non-selective inhibition (PDE3/4/5)Negligible activityReduced cardiovascular/ metabolic side effects
Adenosine Receptors (A1/A2A)High affinity (µM range)Low-to-undetectable affinityAvoidance of CNS excitation/proarrhythmia
SHP2 PhosphataseInactivePotent allosteric inhibition (IC₅₀ < 10 nM)Targeted RAS/MAPK pathway inhibition
TLR4/MD-2 ComplexWeak antagonistPotent suppression of NF-κB/IRF3 signalingSpecific anti-inflammatory/autoimmune effects

Properties

CAS Number

2417-17-6

Product Name

2-Amino-3-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

2-amino-3-methylpyrimidin-4-one

Molecular Formula

C5H7N3O

Molecular Weight

125.131

InChI

InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7)

InChI Key

GFSXUEPGKWYEHW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN=C1N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.